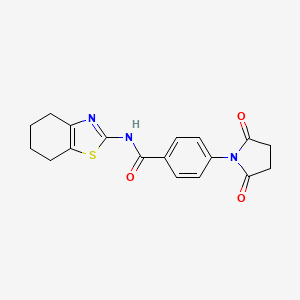

4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c22-15-9-10-16(23)21(15)12-7-5-11(6-8-12)17(24)20-18-19-13-3-1-2-4-14(13)25-18/h5-8H,1-4,9-10H2,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHOXQYOHOWDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by a benzamide core linked to a dioxopyrrolidine moiety and a tetrahydro-benzothiazole unit. The specific arrangement of these functional groups is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of dioxopyrrolidine compounds exhibit significant anticancer activities. For instance, compounds similar to the one have been shown to suppress cell growth in various cancer cell lines. A study highlighted that certain dioxopyrrolidine derivatives could enhance monoclonal antibody production while simultaneously inhibiting galactosylation, which is essential for the quality control of therapeutic antibodies .

Anticonvulsant Activity

Research on related compounds has identified them as potential anticonvulsants. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which shares structural similarities with our compound of interest, demonstrated broad-spectrum anticonvulsant activity across several animal seizure models . This suggests that the dioxopyrrolidine framework may be beneficial in developing new treatments for epilepsy.

Enzyme Inhibition

Compounds containing the dioxopyrrolidine structure have also been evaluated for their enzyme inhibitory properties. Studies have shown that these compounds can act as effective inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the dioxopyrrolidine core can significantly influence biological activity. For example, variations in substituents on the benzamide ring or alterations in the dioxopyrrolidine structure may enhance potency or selectivity against specific targets.

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. In vitro studies on related dioxopyrrolidine derivatives have demonstrated good metabolic stability and low hepatotoxicity at therapeutic concentrations . Such profiles are essential for advancing these compounds toward clinical applications.

Scientific Research Applications

Enzyme Inhibition

Research has demonstrated that compounds similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are crucial in the management of conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) due to their roles in neurotransmitter regulation and carbohydrate metabolism respectively .

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. The incorporation of the dioxopyrrolidine moiety may enhance the compound's ability to induce apoptosis in cancer cells. Studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Antimicrobial Properties

There is emerging evidence that compounds containing benzothiazole and pyrrolidine structures exhibit antimicrobial activity. This property can be attributed to their ability to disrupt bacterial cell walls or interfere with metabolic processes within microbial cells .

Case Study 1: Acetylcholinesterase Inhibition

A study evaluated several benzothiazole derivatives for their AChE inhibitory activity. Compounds were synthesized and tested in vitro, revealing that specific structural modifications significantly enhanced their potency against AChE. The study highlighted the potential of these compounds in developing therapeutic agents for Alzheimer's disease .

Case Study 2: Anticancer Activity

In another investigation, a series of thiazole-based compounds were synthesized and screened for anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited strong cytotoxic effects, suggesting that modifications similar to those found in This compound could lead to effective anticancer agents .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and properties of analogous compounds:

Pharmacokinetic and Physicochemical Considerations

- Lipophilicity: Sulfamoyl derivatives (e.g., ) exhibit higher logP values due to alkyl chains, enhancing membrane permeability but risking off-target interactions. The dioxopyrrolidinone group in the target compound balances polarity and lipophilicity, favoring central nervous system (CNS) penetration if applicable.

- Metabolic Stability : The 5,5-dimethyl substitution in ’s analog may reduce cytochrome P450-mediated oxidation, extending half-life compared to the target compound.

Q & A

Q. Critical conditions :

- Temperature control (e.g., reflux in ethanol or methanol) minimizes side reactions .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Yield optimization : Purification via column chromatography or recrystallization (e.g., CH₃OH/CHCl₃ mixtures) ensures >90% purity, validated by HPLC .

How can researchers characterize the structural and functional properties of this compound?

Q. Analytical workflows :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., pyrrolidine-dione protons at δ 2.5–3.0 ppm; thiazole NH at δ 10.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing dimeric structures) .

Q. Functional assays :

- LogP measurement (e.g., shake-flask method) predicts membrane permeability.

- Thermogravimetric analysis (TGA) evaluates thermal stability for storage .

What experimental strategies are recommended for evaluating biological activity?

Q. Cardioprotective screening :

- Ischemia-reperfusion models : Administer the compound (1–10 µM) to Langendorff-perfused rat hearts; measure infarct size reduction and troponin levels .

- Enzyme inhibition assays : Test against pyruvate:ferredoxin oxidoreductase (PFOR) using NADH oxidation rates; IC₅₀ values <1 µM suggest high potency .

Q. Mechanistic studies :

- Molecular docking : Simulate binding to PFOR’s active site (PDB: 1PFK) using AutoDock Vina; prioritize poses with ∆G < -8 kcal/mol .

- Cellular uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy in H9c2 cardiomyocytes .

How should researchers address contradictions in bioactivity data across studies?

Q. Systematic reconciliation steps :

Compare assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or temperature (25°C vs. 37°C) alter enzyme kinetics .

Validate target selectivity : Use kinase profiling panels (e.g., Eurofins KinaseScan®) to rule off-target effects .

Control metabolite interference : Incubate compounds with liver microsomes to identify active/inactive metabolites .

Case example : Discrepancies in IC₅₀ for PFOR inhibition may arise from differences in anaerobic vs. aerobic assay setups .

What are the critical considerations in designing SAR studies for derivatives?

Q. Key structural modifications :

- Pyrrolidine-dione substituents : Replace 2,5-dioxo groups with spirocyclic moieties to enhance metabolic stability .

- Thiazole ring substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 4 to boost electrophilic reactivity .

Q. Methodological framework :

Parallel synthesis : Generate a 50-member library using automated liquid handlers.

High-throughput screening : Test derivatives against PFOR and CYP450 isoforms to balance potency and safety .

Data analysis : Use 3D-QSAR models (e.g., CoMFA) correlating steric/electrostatic fields with activity .

How can computational methods predict reactivity or binding modes?

Q. Integrated workflows :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites (e.g., pyrrolidine-dione carbonyls) .

- Molecular Dynamics (MD) : Simulate binding persistence (≥50 ns trajectories) to PFOR under physiological salinity (0.15 M NaCl) .

Validation : Overlay docking results with crystallographic data (RMSD < 2.0 Å acceptable) .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Q. Key issues :

- By-product formation : Aggressive stirring and slow reagent addition reduce dimerization .

- Solvent recovery : Implement nanofiltration membranes (MWCO 500 Da) to recycle DMF .

Q. Process optimization :

- Flow chemistry : Continuous reactors improve heat dissipation and yield consistency .

- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progression (e.g., carbonyl peak at 1680 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.